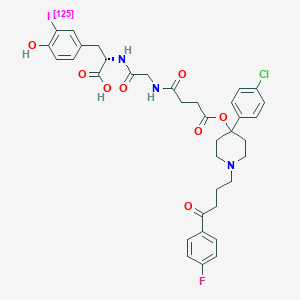
Haloperidol-succinylglycyliodotyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol-succinylglycyliodotyrosine, also known as this compound, is a useful research compound. Its molecular formula is C36H38ClFIN3O8 and its molecular weight is 820.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Monoiodotyrosine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroimaging Studies
HSGTI can be utilized in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize dopamine receptor activity in live subjects. This application is particularly relevant for:
- Schizophrenia : Understanding receptor changes during treatment and disease progression.
- Parkinson's Disease : Assessing the integrity of dopaminergic pathways.
Pharmacological Research
The compound serves as a critical tool in pharmacological studies to evaluate the efficacy of new antipsychotic drugs by comparing their binding profiles to that of HSGTI at dopamine D2 receptors.
Behavioral Studies
Research using HSGTI can help elucidate the relationship between dopamine receptor availability and behavioral outcomes in animal models, providing insights into the mechanisms underlying various psychiatric conditions.
Case Study: Schizophrenia Imaging
A study involving patients diagnosed with schizophrenia utilized HSGTI to measure changes in D2 receptor availability before and after treatment with antipsychotics. Results indicated a significant reduction in receptor availability post-treatment, correlating with clinical improvements in symptoms.
Case Study: Parkinson's Disease
In another study, HSGTI was used to assess the effects of dopaminergic therapies on receptor occupancy in Parkinson's patients. The findings demonstrated that effective treatment led to increased receptor availability, suggesting a restoration of dopaminergic function.
Comparative Data Table
| Application Area | Methodology | Findings/Implications |
|---|---|---|
| Neuroimaging | PET/SPECT with HSGTI | Visualized D2 receptor changes in schizophrenia patients |
| Pharmacological Research | Binding affinity studies | Evaluated new antipsychotic drugs against HSGTI |
| Behavioral Studies | Animal models | Correlated D2 receptor availability with behavior changes |
Eigenschaften
CAS-Nummer |
113579-02-5 |
|---|---|
Molekularformel |
C36H38ClFIN3O8 |
Molekulargewicht |
820.1 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
InChI-Schlüssel |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Isomerische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Key on ui other cas no. |
113579-02-5 |
Synonyme |
haloperidol-succinylglycyliodotyrosine HSGTI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















